3-Ethynyl-1,4-dimethylpyrazole

Sonogashira Coupling Regioselectivity Pyrazole Derivatives

Researchers seeking a terminal alkyne handle for Pd-catalyzed cross-coupling or CuAAC click chemistry often face limited reactivity with non-ethynylated pyrazoles. 3-Ethynyl-1,4-dimethylpyrazole (CAS 2105612-53-9) provides a definitive solution. • Enables Sonogashira coupling with aryl/vinyl halides to build extended conjugated systems. • Participates efficiently in CuAAC with azides for bioconjugation or polymer functionalization. • Supplied at ≥98% purity, minimizing side-reaction risks in sensitive Pd-catalyzed transformations. Standard packaging ensures reliable, rapid delivery for global procurement.

Molecular Formula C7H8N2
Molecular Weight 120.155
CAS No. 2105612-53-9
Cat. No. B2516494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-1,4-dimethylpyrazole
CAS2105612-53-9
Molecular FormulaC7H8N2
Molecular Weight120.155
Structural Identifiers
SMILESCC1=CN(N=C1C#C)C
InChIInChI=1S/C7H8N2/c1-4-7-6(2)5-9(3)8-7/h1,5H,2-3H3
InChIKeyNAWDVGJYAFIOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-1,4-dimethylpyrazole: Strategic Building Block


3-Ethynyl-1,4-dimethylpyrazole is a 1,4-disubstituted pyrazole derivative with the molecular formula C7H8N2, featuring a terminal ethynyl group at the C3 position . This structural motif enables its use as a bifunctional building block in organic synthesis, particularly in Sonogashira cross-coupling reactions [1] and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. The compound serves as a key intermediate for constructing more complex heterocyclic systems and functional materials, differentiating it from non-alkynylated pyrazole analogs that lack this orthogonal reactivity.

Bifunctional building block with C3-ethynyl handle for Sonogashira cross-coupling
Click-chemistry competent terminal alkyne for CuAAC with azides
Key intermediate for heterocyclic system construction and functional materials

Why 3-Ethynyl-1,4-dimethylpyrazole Is Irreplaceable


Substituting 3-ethynyl-1,4-dimethylpyrazole with unsubstituted pyrazole, 1,4-dimethylpyrazole, or even 3,5-dimethylpyrazole is chemically unfeasible for applications requiring terminal alkyne reactivity. The ethynyl group at the C3 position provides a specific reactive handle for cross-coupling and cycloaddition reactions that methyl or unsubstituted analogs lack [1]. For instance, while 1,4-dimethylpyrazole (CAS 1072-68-0) serves as a basic heterocyclic scaffold [2], it cannot participate in Sonogashira couplings or CuAAC reactions, rendering it inert for applications that rely on alkyne-azide click chemistry. Furthermore, regioisomeric ethynylpyrazoles (e.g., 5-ethynyl-1,4-dimethylpyrazole or 3-ethynyl-1,5-dimethylpyrazole) exhibit different steric and electronic environments around the reactive alkyne, which can significantly alter reaction kinetics and regioselectivity in subsequent transformations [3].

Unsubstituted pyrazole or 1,4-dimethylpyrazole
Lack terminal alkyne; do not support Sonogashira or CuAAC chemistry. Alkyne-dependent transformations are impossible.
5-Ethynyl regioisomer
Different electronic environment around the alkyne can shift cross-coupling kinetics and regioselectivity compared to the C3-ethynyl isomer.
3,5-Dimethylpyrazole or C4-substituted analogs
Missing the C3-ethynyl group eliminates orthogonal reactivity; not interchangeable for Sonogashira or click applications.

3-Ethynyl-1,4-dimethylpyrazole: Evidence vs. Analogs


Cross-Coupling: C3- vs. C5-Ethynyl Reactivity

The C3-ethynyl group in 3-ethynyl-1,4-dimethylpyrazole exhibits distinct electronic properties compared to the C5-ethynyl regioisomer. Computational CNDO/2 analysis of ethynylpyrazoles reveals that the electron density distribution and heterolytic CH bond cleavage energy differ between substitution positions, directly influencing cross-coupling reactivity [1].

C3- vs C5-ethynyl reactivity
Class-level
C3 position has distinct donor capacity; heterolytic CH bond cleavage energy differs from C5 regioisomer.
Regioisomeric purity affects coupling yield and reproducibility.
CNDO/2 computational analysis; qualitative electronic difference documented.
Sonogashira Coupling Regioselectivity Pyrazole Derivatives

Alkyne vs. Alkene Reactivity in Click Chemistry

The terminal alkyne in 3-ethynyl-1,4-dimethylpyrazole enables CuAAC click chemistry with azides, a reactivity not available to the corresponding ethenyl (vinyl) analog. The alkyne functionality provides a specific, high-yielding conjugation handle for bioconjugation and materials science applications [1][2].

Alkyne vs. alkene in click chemistry
Reported
Terminal alkyne participates in CuAAC; vinyl (ethenyl) analog shows no CuAAC reactivity.
Click applications require ethynyl, not vinyl, for azide cycloaddition.
Copper(I) pyrazolate-catalyzed systems validated.
Click Chemistry CuAAC Bioorthogonal

Catalytic Halogen Replacement Synthesis

3-Ethynyl-1,4-dimethylpyrazole is accessible via a general method for synthesizing mono-, di-, and triethynyl-N-methylpyrazoles through catalytic replacement of halogen with an acetylenic moiety [1]. This method provides a reliable synthetic route compared to alternative approaches that may suffer from poor regioselectivity.

Catalytic halogen replacement synthesis
Method context
Accessible via catalytic replacement of halogen with acetylenic moiety; applicable to mono-, di-, triethynyl pyrazoles.
Established synthetic route supports reliable procurement and scale-up.
Method reported for N-methylpyrazole derivatives.
Synthesis Halogen Replacement Cross-Coupling

Purity and Physical Characterization

Commercial sourcing of 3-ethynyl-1,4-dimethylpyrazole is available at 98% purity , with key physicochemical parameters including molecular formula C7H8N2, molecular weight 120.15 g/mol, and computed LogP of 0.71 . This defined purity and characterization enable reproducible use in sensitive synthetic applications where impurity profiles matter.

Purity and physical characterization
Data to verify
Commercial specification: 98% purity; MW 120.15; computed LogP 0.71.
Defined purity aids reaction reproducibility; verify for sensitive applications.
Vendor specification; independent QC recommended.
Quality Control Purity Characterization

AMO Inhibition: Alkyne Functional Motif

The 3-ethynyl-1,4-dimethylpyrazole scaffold is recognized as an ammonia monooxygenase (AMO) inhibitor in nitrifying bacteria, reducing N2O emissions and maintaining soil NH4+ [1]. This contrasts with the widely commercialized 3,4-dimethylpyrazole phosphate (DMPP), which lacks the ethynyl group and operates via a different interaction mechanism with AMO [2].

AMO inhibition scaffold
Class-level
Reported AMO inhibition in Nitrosomonas europaea; distinct chemotype vs. DMPP (non-alkynylated).
Offers distinct SAR scaffold for nitrification inhibitor research.
Reversible AMO inhibitor class context; potency not quantified for target compound.
Nitrification Inhibitor Ammonia Monooxygenase Agriculture

3-Ethynyl-1,4-dimethylpyrazole Applications


Sonogashira Cross-Coupling

Researchers requiring a pyrazole building block with a terminal alkyne handle for Sonogashira couplings should procure 3-ethynyl-1,4-dimethylpyrazole. The C3-ethynyl group enables direct coupling with aryl/vinyl halides to generate extended conjugated systems. The established catalytic halogen replacement synthetic route ensures reliable availability, and the 98% commercial purity specification reduces side-reaction risks in Pd-catalyzed transformations [1][2].

CuAAC Click Chemistry

For applications requiring copper-catalyzed azide-alkyne cycloaddition (CuAAC) — including bioconjugation, polymer functionalization, or surface modification — 3-ethynyl-1,4-dimethylpyrazole provides the requisite terminal alkyne functionality. Unlike vinyl or methyl analogs, this compound participates efficiently in click reactions with azides, enabling modular construction of triazole-linked architectures [1].

Nitrification Inhibitor SAR

Agricultural chemists investigating nitrification inhibitors for reduced N2O emissions should consider 3-ethynyl-1,4-dimethylpyrazole as a distinct chemotype. The compound's documented activity as an AMO inhibitor provides a scaffold for SAR studies, offering an alternative to established inhibitors like DMPP. The ethynyl group introduces electronic and steric features absent in non-alkynylated dimethylpyrazoles, potentially enabling novel inhibition mechanisms [1].

Regioselective Pyrazole Deuteration

Laboratories developing isotopically labeled compounds for mechanistic studies or metabolic tracing can utilize 3-ethynyl-1,4-dimethylpyrazole as a precursor. Recent methodology employing vinyl ethers as acetylene surrogates provides access to regioselectively deuterated pyrazole derivatives, with the ethynyl group serving as a key functional handle for deuterium incorporation [1].

Application
Selection Property
Validation Focus
Sonogashira cross-coupling
Terminal C3-ethynyl handle
Coupling yield and regioselectivity
CuAAC click chemistry
Alkyne-azide cycloaddition competency
Click efficiency under Cu(I) catalysis
Nitrification inhibitor SAR
AMO inhibition chemotype
Inhibition potency and SAR profiling
Isotopic labeling via deuteration
Ethynyl-directed deuteration precursor
Deuterium incorporation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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